5'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclopropane-1,1'-isoindolin]-3'-one
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Overview
Description
5’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclopropane-1,1’-isoindolin]-3’-one is a complex organic compound that features a unique spirocyclic structure. This compound is notable for its incorporation of a boron-containing dioxaborolane ring, which imparts unique chemical properties and reactivity. It is often used in organic synthesis and materials science due to its versatile reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor under controlled conditions, followed by borylation using a reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclopropane-1,1’-isoindolin]-3’-one undergoes various types of chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as palladium(II) acetate, in the presence of bases like potassium carbonate.
Major Products
Oxidation: Boronic acids.
Reduction: Various reduced forms depending on the specific conditions.
Substitution: A wide range of substituted spirocyclic compounds.
Scientific Research Applications
5’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclopropane-1,1’-isoindolin]-3’-one has numerous applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule in medicinal chemistry.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 5’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclopropane-1,1’-isoindolin]-3’-one involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring. This ring can undergo transformations that allow the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 1-Methylpyrazole-4-boronic acid pinacol ester
Uniqueness
5’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclopropane-1,1’-isoindolin]-3’-one is unique due to its spirocyclic structure, which imparts distinct chemical properties and reactivity compared to other boron-containing compounds. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis and materials science.
Properties
Molecular Formula |
C16H20BNO3 |
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Molecular Weight |
285.1 g/mol |
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2H-isoindole-3,1'-cyclopropane]-1-one |
InChI |
InChI=1S/C16H20BNO3/c1-14(2)15(3,4)21-17(20-14)10-5-6-12-11(9-10)13(19)18-16(12)7-8-16/h5-6,9H,7-8H2,1-4H3,(H,18,19) |
InChI Key |
XBGCEYVLJPELPG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4(CC4)NC3=O |
Origin of Product |
United States |
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